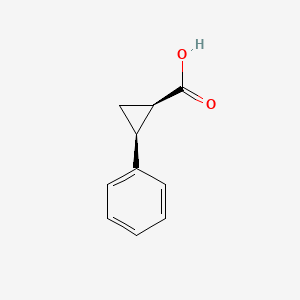
3-(sulfanylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by a benzonitrile core substituted with a sulfanylmethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sulfanylmethyl)benzonitrile typically involves the introduction of a sulfanylmethyl group to a benzonitrile core. One common method is the reaction of 3-bromomethylbenzonitrile with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylamine derivatives
Substitution: Various substituted benzonitriles
Scientific Research Applications
3-(Sulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(sulfanylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanylmethyl group can enhance the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)benzonitrile
- 3-(Aminomethyl)benzonitrile
- 3-(Methoxymethyl)benzonitrile
Comparison
3-(Sulfanylmethyl)benzonitrile is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the sulfanylmethyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with hydroxymethyl or methoxymethyl groups. Additionally, the sulfur atom can participate in unique interactions with biological targets, potentially leading to different pharmacological effects.
Properties
CAS No. |
97136-91-9 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




